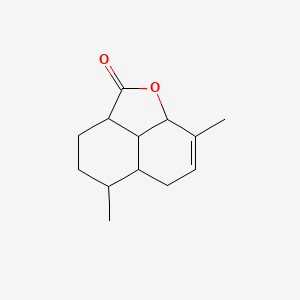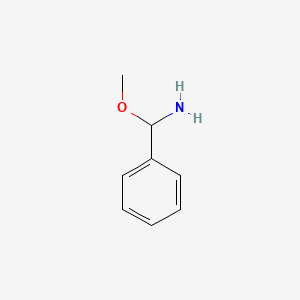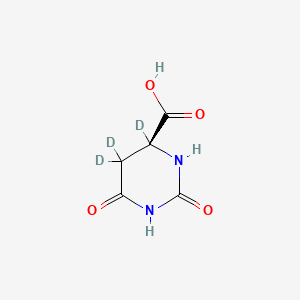
L-Dihydroorotic Acid-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Dihydroorotic Acid-D3, also known as (4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid, is a deuterium-labeled analog of L-Dihydroorotic Acid. This compound is primarily used in scientific research to study enzyme mechanisms, particularly those involving dihydroorotate dehydrogenase. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Dihydroorotic Acid-D3 typically involves the incorporation of deuterium atoms into the L-Dihydroorotic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Dihydroorotic Acid-D3 undergoes various chemical reactions, including:
Oxidation: Conversion to orotic acid through the action of dihydroorotate dehydrogenase.
Reduction: Reduction of the carboxylic acid group to form corresponding alcohols.
Substitution: Replacement of functional groups with other substituents under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions include orotic acid, reduced alcohol derivatives, and substituted analogs of this compound. These products are often used in further biochemical and analytical studies.
Scientific Research Applications
L-Dihydroorotic Acid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine biosynthesis.
Medicine: Investigated for its potential role in inhibiting dihydroorotate dehydrogenase, which is a target for certain anticancer and immunosuppressive drugs.
Industry: Utilized in the production of labeled standards for analytical methods such as mass spectrometry
Mechanism of Action
L-Dihydroorotic Acid-D3 acts as a substrate for dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The enzyme catalyzes the oxidation of this compound to orotic acid, which is a key step in the biosynthesis of pyrimidine nucleotides. This process is crucial for DNA and RNA synthesis in rapidly proliferating cells .
Comparison with Similar Compounds
Similar Compounds
L-Dihydroorotic Acid: The non-deuterated analog of L-Dihydroorotic Acid-D3.
Orotic Acid: The oxidized product of L-Dihydroorotic Acid.
Dihydroorotate: Another intermediate in the pyrimidine biosynthesis pathway
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding biochemical pathways and enzyme mechanisms .
Properties
Molecular Formula |
C5H6N2O4 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D |
InChI Key |
UFIVEPVSAGBUSI-RBXBQAPRSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



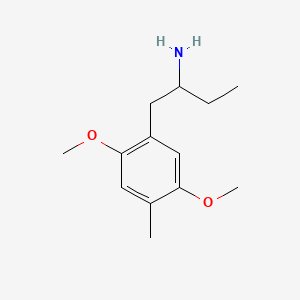
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
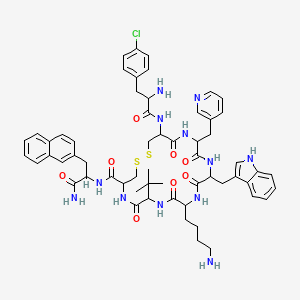
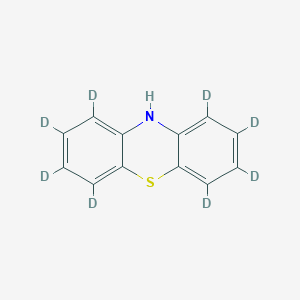
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
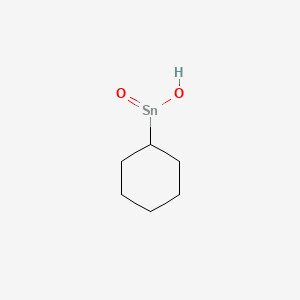
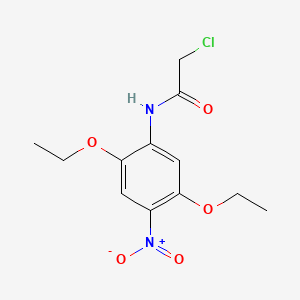
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)
